molecular formula C24H21BrN2O3S B11205203 4-Bromo-N-[4-[4-(2,4-dimethylphenyl)-2-oxazolyl]phenyl]-2-methylbenzenesulfonamide CAS No. 951624-25-2

4-Bromo-N-[4-[4-(2,4-dimethylphenyl)-2-oxazolyl]phenyl]-2-methylbenzenesulfonamide

Cat. No.: B11205203
CAS No.: 951624-25-2
M. Wt: 497.4 g/mol
InChI Key: SMVZEXUGGVLFFA-UHFFFAOYSA-N
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Description

4-BROMO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a dimethylphenyl group, an oxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-2-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-2-METHYLBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-BROMO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-2-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound is valuable in the synthesis of complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N-{4-[4-(2,4-DIMETHYLPHENYL)-1,3-OXAZOL-2-YL]PHENYL}-2-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific reactivity and potential applications that are distinct from similar compounds. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

951624-25-2

Molecular Formula

C24H21BrN2O3S

Molecular Weight

497.4 g/mol

IUPAC Name

4-bromo-N-[4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C24H21BrN2O3S/c1-15-4-10-21(16(2)12-15)22-14-30-24(26-22)18-5-8-20(9-6-18)27-31(28,29)23-11-7-19(25)13-17(23)3/h4-14,27H,1-3H3

InChI Key

SMVZEXUGGVLFFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)Br)C)C

Origin of Product

United States

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